molecular formula C15H17BO4 B1401657 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one CAS No. 1408287-07-9

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one

Cat. No.: B1401657
CAS No.: 1408287-07-9
M. Wt: 272.11 g/mol
InChI Key: CSCMMBPRFQZUIQ-UHFFFAOYSA-N
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Description

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom bonded to a dioxaborolane ring and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one typically involves the reaction of a chromenone derivative with a boronic ester. One common method involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boronic ester source. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The chromenone moiety can also interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is unique due to the combination of the boronic ester group and the chromenone moiety

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCMMBPRFQZUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one
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6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one
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6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one
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6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one
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6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one
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6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one

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